molecular formula C20H24N2O2 B3596641 (2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B3596641
M. Wt: 324.4 g/mol
InChI Key: IQSFZUYWGSGSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a methoxyphenyl group and a phenethylpiperazino moiety, which contribute to its unique chemical properties and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of 2-methoxyphenyl isocyanate with 4-phenethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved may include the inhibition of receptor activation, resulting in decreased smooth muscle contraction and lowered blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenethylpiperazino moieties contribute to its high affinity for alpha1-adrenergic receptors, making it a valuable compound for research and potential therapeutic use .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-10-6-5-9-18(19)20(23)22-15-13-21(14-16-22)12-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSFZUYWGSGSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Reactant of Route 3
Reactant of Route 3
(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Reactant of Route 4
Reactant of Route 4
(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Reactant of Route 5
Reactant of Route 5
(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Reactant of Route 6
Reactant of Route 6
(2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.